molecular formula C20H23F2N3O B032586 Isopyrazam CAS No. 881685-58-1

Isopyrazam

Cat. No.: B032586
CAS No.: 881685-58-1
M. Wt: 359.4 g/mol
InChI Key: XTDZGXBTXBEZDN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isopyrazam is a broad-spectrum fungicide that primarily targets the enzyme succinate dehydrogenase (SDH) , also known as complex II, within the fungal mitochondrial respiration chain . SDH is a fundamental component of the tricarboxylic cycle and plays a crucial role in energy metabolism .

Mode of Action

This compound inhibits the activity of succinate dehydrogenase, thereby disrupting the energy metabolism of the fungi . By binding to SDH in the inner mitochondrial membrane of cells, it hinders the mitochondrial respiration chain . This interaction with its targets results in the inhibition of spore germination, germ tube elongation, mycelial growth, and sporulation of fungal growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle (also known as the citric acid cycle or Krebs cycle), which is a key component of the cellular respiration process . By inhibiting SDH, this compound disrupts this cycle, leading to a decrease in energy production and ultimately the death of the fungus .

Pharmacokinetics

It’s known that this compound is rapidly absorbed and shows a certain level of systemic movement in plants . More research would be needed to fully outline the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of energy metabolism within the fungus, leading to inhibited growth and eventual death . In zebrafish, exposure to this compound has been shown to cause developmental abnormalities, including edema, small head deformity, body deformation, and decreased pigmentation . It also disrupted the heart rate of zebrafish and caused oxidative stress .

Biochemical Analysis

Biochemical Properties

Isopyrazam acts by inhibiting succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid cycle and the mitochondrial electron transport chain . This inhibition disrupts energy metabolism within the fungal cells, leading to their death .

Cellular Effects

In studies conducted on zebrafish, exposure to this compound resulted in developmental abnormalities, including edema, small head deformity, body deformation, and decreased pigmentation . It also disrupted the heart rate of zebrafish and caused oxidative stress . These effects were observed to be concentration-dependent .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of SDH . By binding to SDH in the inner mitochondrial membrane of cells, it inhibits mitochondrial respiration . This leads to a decrease in SDH enzyme activity and gene transcription level, causing a lethal effect on the cells .

Temporal Effects in Laboratory Settings

This compound has been observed to have a long duration of activity against diseases like cucumber powdery mildew, lasting 2 to 3 weeks longer than that of triazoles and strobilurins . This suggests that this compound remains stable and effective over an extended period in laboratory settings.

Dosage Effects in Animal Models

In animal models such as zebrafish, the effects of this compound were found to vary with dosage . At a concentration of 0.025 mg/L, the lowest observed effect concentration, this compound caused significant developmental abnormalities and mortality in zebrafish embryos .

Metabolic Pathways

This compound is involved in the tricarboxylic acid cycle and the mitochondrial electron transport chain through its inhibition of SDH . This interaction disrupts the normal metabolic pathways within the cell, leading to cell death .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that the compound is rapidly absorbed and distributed within organisms . The major route of excretion is through bile, accounting for approximately 65-90% of the absorbed dose .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it binds to SDH in the inner mitochondrial membrane . This binding inhibits the function of SDH, disrupting the normal energy metabolism within the cell .

Properties

IUPAC Name

3-(difluoromethyl)-1-methyl-N-(11-propan-2-yl-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c1-10(2)16-12-7-8-13(16)17-11(12)5-4-6-15(17)23-20(26)14-9-25(3)24-18(14)19(21)22/h4-6,9-10,12-13,16,19H,7-8H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDZGXBTXBEZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058208
Record name Isopyrazam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881685-58-1
Record name Isopyrazam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881685-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopyrazam [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881685581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopyrazam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Reaction mass of 3-(difluoromethyl)-1-methyl-N-[(1RS,4SR,9RS)-1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl]pyrazole-4-carboxamide and of 3-(difluoromethyl)-1-methyl-N-[(1RS,4SR,9SR)-1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl]pyrazole-4-carboxamide; isopyrazam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6.2 g of 9-isopropyl-5-amino-benzonorbornene (Comp. No. Z3.11, syn/anti ratio 90:10; mmol, 1.05 equivalents) and 1.6 g of potassium tert-butoxide (14.7 mmol, 0.5 equivalent) are added to a solution of 6 g of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (29 mmol) in 60 ml of chlorobenzene. The reaction mixture is heated to 95° C. and the chlorobenzene solvent is completely removed in vacuo. The reaction mixture is heated to 120° C. and stirred for 20 hours. 30 ml of chlorobenzene are then added. The organic phase is extracted twice with water, first at low pH, then at high pH. The organic phase is concentrated by distilling off chlorobenzene. 8 g of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (9-isopropyl-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-yl)-amide are obtained in the form of a brown oil (crude yield: 33%).
[Compound]
Name
9-isopropyl-5-amino-benzonorbornene
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

15.1 g (0.0752 mol, 96.5% pure) of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride were dissolved at 25° C. in 100 ml of toluene. The solution was evacuated to 350 mbar and heated to 85° C. Subsequently, within 60 min, 20 g (0.074 mol, 75%; 65:10 syn/anti isomer mixture) of 9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-ylamine, dissolved in 100 ml of toluene, were metered in and the reaction mixture was stirred for another 1 hour. After venting and cooling to 25° C., the mixture was stirred overnight. Subsequently, the mixture was concentrated under reduced pressure and dried. The yield was 31.3 g; according to 1H NMR 70% pure (82%).
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-ylamine
Quantity
20 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.